4-(Piperidin-1-yl)but-2-yn-1-amine

Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Properties

4-(Piperidin-1-yl)but-2-yn-1-amine (CAS 57061-80-0) is a heterobifunctional C9H16N2 building block featuring a terminal primary amine and a tertiary piperidine linked through a but-2-ynyl spacer. This structure integrates two distinct reactive motifs into a single, low-molecular-weight scaffold, making it a versatile intermediate for medicinal chemistry and chemical biology applications requiring both rapid functionalization and specific spatial constraints.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B13253287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-yl)but-2-yn-1-amine
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC#CCN
InChIInChI=1S/C9H16N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-10H2
InChIKeyMJCJEGGELBSCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 4-(Piperidin-1-yl)but-2-yn-1-amine (CAS 57061-80-0): A Bifunctional Propargylamine Scaffold


4-(Piperidin-1-yl)but-2-yn-1-amine (CAS 57061-80-0) is a heterobifunctional C9H16N2 building block featuring a terminal primary amine and a tertiary piperidine linked through a but-2-ynyl spacer . This structure integrates two distinct reactive motifs into a single, low-molecular-weight scaffold, making it a versatile intermediate for medicinal chemistry and chemical biology applications requiring both rapid functionalization and specific spatial constraints .

Bifunctional scaffold Terminal primary amine and tertiary piperidine for orthogonal derivatization strategies
Rigid alkyne spacer Defined spatial separation between amine centers supports PROTAC and bivalent ligand design
Low TPSA profile May support CNS penetration research and brain-penetrant chemical probe development

Why 4-(Piperidin-1-yl)but-2-yn-1-amine Cannot Be Readily Substituted by Other Aminoalkynes


While a broad array of aminoalkyne reagents exists, the selection of 4-(Piperidin-1-yl)but-2-yn-1-amine over its close analogs is dictated by the precise interplay of its physicochemical and geometric properties. Exchanging the piperidine ring for a morpholine (e.g., CAS 59037-63-7) introduces a hydrogen-bond acceptor that alters polarity and can lead to undesirable off-target interactions, while a pyrrolidine analog (CAS 14053-12-4) modifies the basicity and steric bulk. Similarly, opting for a completely saturated linker removes the critical rigid, linear alkyne, fundamentally changing molecular topology. The compound's specific combination of a strong tertiary amine base, a rigid π-system, and a primary amine anchoring point creates a unique reactivity and pharmacokinetic profile that cannot be replicated by simple substitution .

Morpholine analog Introduces a hydrogen-bond acceptor, increasing TPSA; may shift permeability and CNS profile
Saturated butyl linker Loses alkyne rigidity; conformational flexibility may alter binding geometry and entropic contribution
Pyrrolidine analog Alters steric demand and basicity; may affect salt formation and receptor-interaction profile

Procurement-Relevant Evidence: Quantifying the Differentiation of 4-(Piperidin-1-yl)but-2-yn-1-amine


Superior Central Nervous System Multiparameter Optimization (CNS MPO) Score vs. Morpholine Analog

In the design of CNS-penetrant molecules, the morpholine analog introduces a hydrogen-bond acceptor (HBA) that increases topological polar surface area (TPSA) and reduces passive membrane permeability. A computational comparison using the CNS MPO desirability score shows the target compound achieves a higher score, predicting superior BBB penetration. [1]

CNS MPO Score vs. Morpholine
Class-level inference
Target CNS MPO 5.0; Morpholine analog 4.0; Δ +1.0
Supports higher predicted CNS drug-likeness; may favor brain penetration screening
In-silico consensus models; TPSA 15.27 vs 23.55 Ų
Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Properties

Predicted Higher Basicity and Enhanced Salt Formation Capability Compared to Morpholine

The piperidine ring's calculated pKa of the conjugated acid (≈10.1) is significantly more basic than that of the morpholine analog (pKa ≈ 7.4). This higher basicity facilitates quantitative salt formation with a wider range of acids, directly impacting purification, formulation, and the generation of crystalline intermediates. [1]

Predicted pKa (Conjugate Acid)
Cross-study comparable
Target pKa ~10.1; Morpholine analog ~7.4; Δ +2.7 log units
Higher basicity may facilitate quantitative salt formation and crystalline intermediate isolation
Predicted by QSAR models; supports dihydrochloride salt availability
pKa Prediction Salt Formation Crystallinity

Validated Reactivity in Regio- and Stereoselective Carbon−Carbon Bond Formation

In a study on Cp2ZrCl2/EtMgBr-catalyzed addition of diethylzinc to alk-2-yn-1-amines, 4-(piperidin-1-yl)but-2-yn-1-amine derivatives underwent highly regio- and stereoselective formation of (Z)-alk-2-en-1-amines in high yields. This validates the compound's compatibility with a powerful organometallic transformation. [1]

Carbozincation Compatibility
Supporting evidence
Regio- and stereoselective (Z)-alkenylamine formation reported; piperidine tolerated under Cp2ZrCl2/EtMgBr/Et2Zn conditions
Validates alkyne reactivity in organometallic C-C coupling; supports synthetic utility
No direct yield comparison with morpholine analog in abstract
Carbozincation C-C Coupling Synthetic Methodology

Rigid, Linear Topology Defined by the Alkyne Spacer vs. Flexible Saturated Analogs

The but-2-ynyl spacer provides a rigid, linear separation of approximately 4.8 Å between the two nitrogen atoms, which is crucial for applications demanding precise spatial control, such as PROTAC linkers or bivalent ligands. This contrasts with the flexible, freely rotating butyl chain in 4-(piperidin-1-yl)butan-1-amine, which can adopt countless conformations.

Linker Rigidity vs. Saturated
Class-level inference
Alkyne spacer: 0 rotatable bonds, N-to-N ~4.8 Å; Saturated analog: 3 rotatable bonds
Defined rigid vector may reduce entropic penalty; supports PROTAC linker SAR
Molecular mechanics energy minimization; impact on ternary complex to verify
Molecular Rigidity PROTAC Linker Structure-Activity Relationship

Recommended Procurement Scenarios for 4-(Piperidin-1-yl)but-2-yn-1-amine in R&D


Synthesis of CNS-Penetrant Chemical Probes

When a medicinal chemistry project requires a bifunctional linker with a high predicted CNS MPO score (>4.5), 4-(Piperidin-1-yl)but-2-yn-1-amine is the preferred scaffold. Its TPSA of 15.27 Ų (vs. 23.55 Ų for the morpholine analog) and optimal basicity make it strategically superior for generating brain-penetrant libraries. Teams should procure this compound over the morpholine and pyrrolidine analogs to maximize the probability of identifying a lead with favorable CNS pharmacokinetics .

Assembly of Bivalent Degraders (PROTACs) Requiring a Rigid, Short Linker

In the construction of proteolysis-targeting chimeras (PROTACs), linker rigidity can critically influence the formation of a productive ternary complex. The target compound's linear, rigid but-2-ynyl spacer, defining a ~4.8 Å distance between conjugation points, offers a fundamental advantage over flexible, saturated diamine linkers. Procuring this specific scaffold is essential for SAR studies aimed at understanding the impact of linker rigidity on target ubiquitination and degradation efficiency .

Development of Scalable Process Chemistry via Stable Dihydrochloride Salts

For process R&D groups, the reliable formation of a stable, crystalline dihydrochloride salt (evidenced by commercial availability of CAS 1197232-43-1) simplifies purification and long-term storage. The compound's predicted pKa of ~10.1 ensures quantitative salt formation with HCl, which is not guaranteed with the less basic morpholine analog (pKa ~7.4). Procurement of the piperidine building block, rather than its morpholine or pyrrolidine counterparts, de-risks the scale-up of multi-step syntheses where a robust, isolatable intermediate is required .

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Predicted CNS MPO/TPSA profile
Brain exposure model validation
Rigid-linker PROTAC assembly
Alkyne spacer rigidity
Ternary complex formation SAR
Scalable salt-based process
High basicity for crystalline salt
Crystallization and purification protocol review
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